molecular formula C15H16F2O7 B12514150 Carbonic acid;4-fluoro-2-methoxyphenol CAS No. 676515-62-1

Carbonic acid;4-fluoro-2-methoxyphenol

Cat. No.: B12514150
CAS No.: 676515-62-1
M. Wt: 346.28 g/mol
InChI Key: BNTAVHPJGMVCLW-UHFFFAOYSA-N
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Description

Carbonic acid;4-fluoro-2-methoxyphenol: is an organic compound with the molecular formula C7H7FO2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-methoxyphenol can be achieved through several methods. One common method involves the nucleophilic aromatic substitution of 2-methoxy-4-nitrobenzaldehyde with fluoride ions, followed by Baeyer-Villiger oxidation to yield the phenol . The reaction conditions typically involve the use of a fluoride source, such as potassium fluoride, and an oxidizing agent, such as hydrogen peroxide, under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of 4-fluoro-2-methoxyphenol may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or distillation, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .

Scientific Research Applications

Chemistry: 4-Fluoro-2-methoxyphenol is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds. It is also employed in the synthesis of masked o-benzoquinones and other complex organic molecules .

Biology and Medicine: It may be used in the development of new pharmaceuticals with antioxidant or anti-inflammatory properties .

Industry: In the industrial sector, 4-fluoro-2-methoxyphenol is used in the production of specialty chemicals, including polymers and resins. Its unique chemical properties make it valuable in the formulation of high-performance materials .

Mechanism of Action

The mechanism of action of 4-fluoro-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methoxy groups contribute to its reactivity and ability to form stable intermediates. In biological systems, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-methoxyphenol is unique due to the presence of both fluorine and methoxy groups on the aromatic ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

CAS No.

676515-62-1

Molecular Formula

C15H16F2O7

Molecular Weight

346.28 g/mol

IUPAC Name

carbonic acid;4-fluoro-2-methoxyphenol

InChI

InChI=1S/2C7H7FO2.CH2O3/c2*1-10-7-4-5(8)2-3-6(7)9;2-1(3)4/h2*2-4,9H,1H3;(H2,2,3,4)

InChI Key

BNTAVHPJGMVCLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)O.COC1=C(C=CC(=C1)F)O.C(=O)(O)O

Origin of Product

United States

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